First-In-Class Photoaffinity Probe vs. Conventional Inhibitors: Target Engagement Validation in Live Cells
PARPYnD is the first photoaffinity probe (AfBP) specifically designed for PARP enzymes, enabling direct target engagement profiling in live cells—a capability absent in all conventional PARP inhibitors including its parent compound AZ9482 [1]. Unlike AZ9482, olaparib, or AZ0108, which can only inhibit enzymatic activity, PARPYnD contains a diazirine photo-crosslinking group that enables covalent capture of engaged targets upon UV irradiation at 365 nm . This functional differentiation allows PARPYnD to identify both on-target (PARP1, PARP2) and off-target proteins, a feature that standard inhibitors cannot provide [1].
| Evidence Dimension | Target Engagement Profiling Capability |
|---|---|
| Target Compound Data | Covalent labeling of PARP1/2 in live cells; identification of novel off-target proteins in competitive profiling experiments |
| Comparator Or Baseline | AZ9482, AZ0108, Olaparib: No photoaffinity labeling capability; function solely as enzymatic inhibitors |
| Quantified Difference | Qualitative functional presence vs. absence; PARPYnD uniquely enables chemoproteomic target identification via click chemistry |
| Conditions | MDA-MB-436 breast cancer cells; 1 μM PARPYnD labeling followed by UV 365 nm irradiation; copper-catalyzed click chemistry with azide-functionalized reporters [1] |
Why This Matters
Researchers requiring target engagement validation or off-target profiling of PARP inhibitors must use PARPYnD; conventional inhibitors cannot substitute for these applications.
- [1] Howard RT, Hemsley P, Petteruti P, Saunders CN, Molina Bermejo JA, Scott JS, Johannes JW, Tate EW. Structure-Guided Design and In-Cell Target Profiling of a Cell-Active Target Engagement Probe for PARP Inhibitors. ACS Chem Biol. 2020 Feb 21;15(2):325-333. doi: 10.1021/acschembio.9b00963. View Source
